![molecular formula C14H21NO6S B2846551 Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate CAS No. 2034397-66-3](/img/structure/B2846551.png)

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

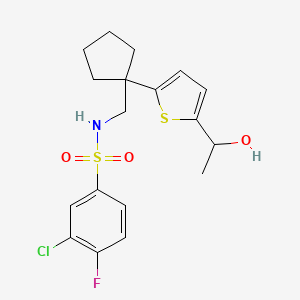

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoate ester, the introduction of the sulfamoyl group, and the attachment of the 2,3-dimethoxy-2-methylpropyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate group would contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance. The 2,3-dimethoxy-2-methylpropyl group would likely add further complexity to the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoate ester could be hydrolyzed to yield benzoic acid and an alcohol. The sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the presence of the polar sulfamoyl and benzoate groups. Its solubility in different solvents would depend on the balance of polar and nonpolar groups .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study reported the synthesis of novel compounds, including derivatives similar to Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate, which displayed significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests the potential application of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Nucleic Acids Research

Another study explored the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, leading to new methods for solid-phase synthesis of RNA and DNA-RNA mixtures. This work highlights the utility of such chemical derivatives in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).

Molecular Structure Analysis

Research on the molecular structures of compounds related to this compound, such as methyl 2-(methylthio)benzoate, revealed insights into the sulfur(IV)-oxygen interaction, providing valuable information for the design of compounds with specific molecular interactions (Kucsman et al., 1984).

Electrochemical Applications

A derivative of Methyl Red and polypyrrole incorporating a dimethoxybenzene unit demonstrated enhanced electrochromic properties, suggesting applications in electronic and photonic devices (Almeida et al., 2017).

Fluorescence Probe Development

Investigations into the fluorescence properties of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds in various media, including micelles and vesicles, indicate potential applications in developing fluorescent probes for biological and chemical sensors (Singh & Darshi, 2002).

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism would depend on its interactions with biological targets. If it were a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6S/c1-14(21-4,10-19-2)9-15-22(17,18)12-7-5-11(6-8-12)13(16)20-3/h5-8,15H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORAJIMBXXRALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)

![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)